Perphenazine sulfoxide

Descripción

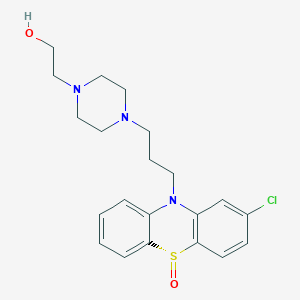

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJXTMQMAOYROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905735 | |

| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10078-25-8 | |

| Record name | Perphenazine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10078-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perphenazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERPHENAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6Q9MQ62M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perphenazine sulfoxide chemical properties and structure

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for perphenazine (B1679617) sulfoxide (B87167), a primary metabolite of the antipsychotic drug perphenazine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Properties and Structure

Perphenazine sulfoxide is formed through the oxidation of perphenazine and is an active metabolite.[1] Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure

The structure of perphenazine sulfoxide is characterized by a phenothiazine (B1677639) core, a piperazine (B1678402) ring, and a sulfoxide functional group. The sulfoxidation occurs on the sulfur atom of the phenothiazine ring system.

-

IUPAC Name: 4-[3-(2-chloro-5-oxido-10H-phenothiazin-10-yl)propyl]-1-piperazineethanol[1]

-

Canonical SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO[2]

-

InChI: 1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2[1]

Physicochemical Properties

A compilation of the key physicochemical properties of perphenazine sulfoxide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C21H26ClN3O2S | [1][2][3] |

| Molecular Weight | 419.97 g/mol | |

| Monoisotopic Mass | 419.1434259 u | [2][3] |

| Appearance | Solid | [1] |

| Solubility | DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): insoluble | [1] |

| UV Absorption Maxima | 239, 278 nm | [1] |

| pKa (Predicted) | 14.96 ± 0.10 | [2] |

| XLogP3 | 2.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [2][3] |

| Rotatable Bond Count | 6 | [2][3] |

| Topological Polar Surface Area | 77 Ų | [2][3] |

| Complexity | 532 | [2][3] |

Experimental Protocols

This section details methodologies for the preparation and analysis of perphenazine sulfoxide.

Preparation of Perphenazine Sulfoxide Standard Solution

This protocol describes the synthesis of a perphenazine sulfoxide stock solution from perphenazine for use as a standard in analytical methods.[4]

Materials:

-

Perphenazine drug stock solution (1.0 mg/mL in 1% v/v aqueous hydrochloric acid)

-

30% Hydrogen peroxide solution

-

1M Sodium bisulfite solution

-

1% Hydrochloric acid

-

Volumetric flasks (50 mL)

-

Water bath at 60°C

-

Pipettes

Procedure:

-

Pipette 5 mL of the perphenazine drug stock solution into a 50 mL volumetric flask.

-

Add 1 mL of 30% hydrogen peroxide solution to the flask.

-

Heat the mixture in a water bath at 60°C for 10 minutes. The reaction to form the sulfoxide is complete within this time.

-

After heating, cool the solution to room temperature.

-

Dilute the solution to the 50 mL mark with 1M sodium bisulfite solution to quench the excess hydrogen peroxide, and mix thoroughly. This results in a perphenazine sulfoxide stock solution of approximately 0.02 mg/mL.

-

For further dilutions, pipette 10 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with 1% hydrochloric acid.

Liquid Chromatographic Determination of Perphenazine and Perphenazine Sulfoxide

This method is suitable for the quantitative analysis of perphenazine and perphenazine sulfoxide in pharmaceutical dosage forms.[4]

Instrumentation:

-

Liquid chromatograph system with a pump, injector, and a UV detector set at 229 nm.

-

A 150 x 4.6 mm id column with 5 µm nitrile bonded phase (e.g., Dupont, Zorbax CN).

-

Computing integrator.

Reagents and Solutions:

-

Mobile Phase: A filtered and degassed solution of aqueous 0.025M sodium acetate-acetic acid buffer (pH 4.5), methanol (B129727), and acetonitrile (B52724) in a 30:30:40 v/v/v ratio.

-

Internal Standard: 0.5 mg/mL trifluoperazine (B1681574) hydrochloride in methanol.

-

Drug Stock Solution: 1.0 mg/mL perphenazine in 1% (v/v) aqueous hydrochloric acid.

-

Perphenazine Sulfoxide Stock Solution: Prepared as described in Protocol 2.1.

-

Standard Solution: Pipette 10 mL of the drug stock solution, 25 mL of the perphenazine sulfoxide stock solution, and 10 mL of the internal standard into a 100 mL volumetric flask. Dilute to volume with methanol and mix.

Chromatographic Conditions:

-

Flow Rate: 2.5 mL/min

-

Injection Volume: Approximately 10 µL

Procedure:

-

Inject equal volumes of the standard solution and the assay preparation into the chromatograph.

-

Record the chromatograms and calculate the amounts of perphenazine and perphenazine sulfoxide in the sample by comparing the peak height ratios to the internal standard with those of the standard solution.

Biological Activity and Signaling Pathways

Perphenazine is metabolized in the liver through various pathways, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[5][6] Perphenazine sulfoxide is an active metabolite that exhibits affinity for several neurotransmitter receptors.

Receptor Binding Profile

Perphenazine sulfoxide selectively binds to dopamine (B1211576) D2 and α1-adrenergic receptors, with a lower affinity for α2-adrenergic receptors.[1] The binding affinities (Ki) in rat brain are:

-

Dopamine D2 receptors: 5.9 nM

-

α1-adrenergic receptors: 24 nM

-

α2-adrenergic receptors: 683 nM

Signaling and Metabolism

The metabolic conversion of perphenazine to perphenazine sulfoxide is a key step in its biotransformation. The mechanism of action of perphenazine, and by extension its active metabolites, is primarily through the antagonism of dopamine D2 receptors in the central nervous system.[5][7] This blockade is believed to be responsible for its antipsychotic effects.

Caption: Metabolic pathway of perphenazine to perphenazine sulfoxide.

The antagonism of dopamine D2 receptors by perphenazine and its active metabolite, perphenazine sulfoxide, is a central aspect of their pharmacological effect.

Caption: Antagonism of the Dopamine D2 receptor by perphenazine sulfoxide.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

An In-depth Technical Guide to the Synthesis of Perphenazine Sulfoxide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of perphenazine (B1679617) sulfoxide (B87167), a primary metabolite of the antipsychotic drug perphenazine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthesis, characterization, and relevant biological pathways of this compound for research purposes.

Introduction

Perphenazine is a piperazinyl phenothiazine (B1677639) that functions as a dopamine (B1211576) D1 and D2 receptor antagonist. It is primarily used in the treatment of schizophrenia and severe nausea and vomiting.[1][2][3] The metabolism of perphenazine occurs extensively in the liver through sulfoxidation, hydroxylation, dealkylation, and glucuronidation, leading to the formation of several metabolites.[1][2] One of these major metabolites is perphenazine sulfoxide, formed through the oxidation of the sulfur atom in the phenothiazine ring.[1][4][5] Perphenazine sulfoxide is an active metabolite that exhibits binding affinity for dopamine D2 and α1-adrenergic receptors.[5][6] The synthesis of this metabolite is crucial for various research applications, including metabolism studies, analytical standard development, and pharmacological investigations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of perphenazine sulfoxide is provided in the table below. This data is essential for the proper identification, handling, and analysis of the compound.

| Property | Value | Reference |

| CAS Number | 10078-25-8 | [5][7][8][] |

| Molecular Formula | C21H26ClN3O2S | [5][7][][10] |

| Molecular Weight | 419.97 g/mol | [7][][10] |

| Appearance | Pale Yellow to Light Orange Solid | [] |

| Purity | >95% (via HPLC) | [][11] |

| Storage Temperature | 2-30°C |

Synthesis of Perphenazine Sulfoxide

The most common and direct method for the synthesis of perphenazine sulfoxide is the oxidation of perphenazine. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a frequently used and well-documented reagent.

Caption: General reaction for the synthesis of perphenazine sulfoxide.

The following protocol is adapted from a method described for the preparation of perphenazine sulfoxide for use as an analytical standard.[8][12]

Materials and Reagents:

-

Perphenazine

-

30% Hydrogen Peroxide (H₂O₂) solution

-

1% (v/v) Aqueous Hydrochloric Acid (HCl)

-

1M Sodium Bisulfite (NaHSO₃)

-

Methanol

-

Volumetric flasks (50 mL)

-

Pipettes

-

Water bath or heating block

Procedure:

-

Preparation of Perphenazine Stock Solution: Prepare a stock solution of perphenazine at a concentration of 1.0 mg/mL in 1% (v/v) aqueous hydrochloric acid.

-

Oxidation Reaction:

-

Pipette 5 mL of the perphenazine stock solution into a 50 mL volumetric flask.

-

Add 1 mL of 30% hydrogen peroxide solution to the flask.

-

Heat the mixture at 60°C for 10 minutes. The reaction is reported to be complete within this timeframe.[8]

-

-

Quenching the Reaction:

-

After heating, cool the solution to room temperature.

-

To quench the excess hydrogen peroxide, dilute the solution to the 50 mL mark with 1M sodium bisulfite and mix thoroughly.

-

-

Preparation of the Final Solution:

-

Pipette 10 mL of the quenched reaction mixture into a new 50 mL volumetric flask.

-

Dilute to the final volume with 1% hydrochloric acid and mix well. This final solution contains perphenazine sulfoxide.

-

Note on Purity and Yield: The conversion of perphenazine to its sulfoxide using this method is reported to be quantitative.[8] For research purposes requiring a solid, purified product, standard purification techniques such as column chromatography or recrystallization would be necessary after quenching the reaction and neutralizing the solution. The purity of the synthesized perphenazine sulfoxide can be assessed using High-Performance Liquid Chromatography (HPLC).[11]

Biological Context: Signaling Pathways

Perphenazine and its active metabolite, perphenazine sulfoxide, exert their pharmacological effects by interacting with neurotransmitter receptors. Understanding the signaling pathways associated with these receptors is critical for comprehending their mechanism of action.

Perphenazine is a potent antagonist of the dopamine D2 receptor (D2R). The canonical signaling pathway for D2R involves the inhibition of adenylyl cyclase.

References

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. usbio.net [usbio.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. academic.oup.com [academic.oup.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Perphenazine Sulfoxide | CAS 10078-25-8 | LGC Standards [lgcstandards.com]

- 12. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

Unveiling the Pharmacological Profile of Perphenazine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine (B1679617), a typical antipsychotic of the phenothiazine (B1677639) class, undergoes extensive metabolism in the body, giving rise to several metabolites. Among these, perphenazine sulfoxide (B87167) has been identified as an active metabolite, contributing to the overall pharmacological effect of the parent drug. This technical guide provides an in-depth analysis of the pharmacological activity of perphenazine sulfoxide, focusing on its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in neuropharmacology and drug development.

Introduction

Perphenazine is a potent antipsychotic agent primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic effects are largely attributed to its antagonist activity at dopamine (B1211576) D2 receptors.[3][4] Like other phenothiazines, perphenazine is extensively metabolized in the liver through processes such as sulfoxidation, hydroxylation, and dealkylation.[5] One of its major metabolites is perphenazine sulfoxide.[5] Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of perphenazine's mechanism of action, therapeutic efficacy, and side-effect profile. This guide summarizes the current knowledge on the pharmacological activity of perphenazine sulfoxide.

Receptor Binding Profile

The primary mechanism of action of most antipsychotic drugs involves their interaction with various neurotransmitter receptors in the central nervous system. Radioligand binding assays are a fundamental tool to determine the affinity of a compound for these receptors.

Quantitative Data

Studies have been conducted to determine the binding affinities (Ki values) of perphenazine sulfoxide for several key receptors implicated in the therapeutic and side effects of antipsychotic medications. The available data, primarily from studies on rat brain homogenates, is summarized in the table below.

| Receptor | Radioligand Used | Tissue Source | Perphenazine Sulfoxide Ki (nM) | Reference |

| Dopamine D2 | [3H]spiperone | Rat Striatum | 5.9 | [6] |

| α1-Adrenergic | [3H]WB 4101 | Rat Cerebral Cortex | 24 | [6] |

| α2-Adrenergic | [3H]yohimbine | Rat Cerebral Cortex | 683 | [6] |

Table 1: Receptor Binding Affinities of Perphenazine Sulfoxide

These data indicate that perphenazine sulfoxide exhibits a high affinity for dopamine D2 receptors, comparable to some clinically used antipsychotics. Its affinity for α1-adrenergic receptors is moderate, while its affinity for α2-adrenergic receptors is significantly lower.[6]

Functional Activity

While binding affinity provides information about the strength of the interaction between a compound and a receptor, functional assays are necessary to determine the nature of this interaction (i.e., whether the compound acts as an antagonist, agonist, or partial agonist) and its potency.

Currently, there is a lack of publicly available data on the in vitro functional activity of perphenazine sulfoxide at the dopamine D2, α1-adrenergic, or other relevant receptors. Further research is required to elucidate its functional profile, including the determination of EC50 or IC50 values in functional assays such as cAMP modulation for D2 receptors and intracellular calcium mobilization for α1-adrenergic receptors.

In Vivo Pharmacological Effects

Understanding the effects of a compound in a living organism is essential to predict its clinical utility. In vivo studies in animal models can provide valuable information on the behavioral and physiological effects of a drug.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers aiming to replicate or expand upon these findings.

Synthesis of Perphenazine Sulfoxide

For research purposes, perphenazine sulfoxide can be synthesized from its parent compound, perphenazine. A common method involves the controlled oxidation of perphenazine.

Protocol for Synthesis:

-

Dissolve Perphenazine: Dissolve perphenazine in a suitable organic solvent, such as methanol.

-

Oxidation: Add a controlled amount of an oxidizing agent, like hydrogen peroxide, to the solution. The reaction can be facilitated by gentle heating.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for the formation of the sulfoxide and to minimize the formation of other oxidation byproducts.

-

Quenching: Once the reaction is complete, quench any excess oxidizing agent.

-

Purification: Purify the perphenazine sulfoxide from the reaction mixture using techniques such as column chromatography or recrystallization to obtain a pure sample for pharmacological testing.

Diagram of Synthetic Workflow:

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Prepare crude membrane homogenates from the desired tissue source (e.g., rat striatum for D2 receptors, rat cerebral cortex for adrenergic receptors). This involves homogenization of the tissue in a suitable buffer followed by centrifugation to isolate the membrane fraction.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]spiperone for D2, [3H]WB 4101 for α1, [3H]yohimbine for α2) and varying concentrations of the unlabeled test compound (perphenazine sulfoxide).

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

Functional Assays

5.3.1. Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

Dopamine D2 receptors are Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

-

Cell Culture: Use a cell line stably expressing the human or rat dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Stimulation: Treat the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.

-

Treatment: Co-incubate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine) and varying concentrations of the test compound (perphenazine sulfoxide) to assess its antagonist activity.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Diagram of D2 Receptor Signaling Pathway:

5.3.2. α1-Adrenergic Receptor Functional Assay (Intracellular Calcium Mobilization)

α1-Adrenergic receptors are Gαq-coupled, and their activation leads to the activation of phospholipase C, resulting in an increase in intracellular calcium (Ca2+) levels.

Protocol:

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the α1-adrenergic receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a microscope.

-

Treatment: Add varying concentrations of the test compound (perphenazine sulfoxide) to the cells, followed by a fixed concentration of an α1-adrenergic agonist (e.g., phenylephrine).

-

Fluorescence Measurement: Continuously measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

-

Data Analysis: Determine the IC50 value of the test compound for the inhibition of the agonist-induced calcium response.

Diagram of α1-Adrenergic Receptor Signaling Pathway:

Conclusion and Future Directions

Perphenazine sulfoxide is an active metabolite of perphenazine with a notable affinity for dopamine D2 and α1-adrenergic receptors. While its receptor binding profile suggests a potential contribution to the overall pharmacological effects of perphenazine, a comprehensive understanding of its functional activity and in vivo effects is currently lacking.

Future research should focus on:

-

Comprehensive Receptor Profiling: Expanding the receptor binding assays to include a wider range of neurotransmitter receptors relevant to antipsychotic drug action (e.g., serotonin, histamine, and muscarinic receptors).

-

Functional Characterization: Conducting in vitro functional assays to determine the antagonist or agonist properties and potencies of perphenazine sulfoxide at D2, α1, and other relevant receptors.

-

In Vivo Behavioral Studies: Performing animal studies to evaluate the antipsychotic-like and extrapyramidal side effect profile of perphenazine sulfoxide. This could include models of psychosis (e.g., amphetamine- or PCP-induced hyperlocomotion) and motor side effects (e.g., catalepsy test).

-

Pharmacokinetic Studies: Characterizing the pharmacokinetic profile of perphenazine sulfoxide to understand its formation, distribution, and elimination in vivo.

A more complete pharmacological characterization of perphenazine sulfoxide will provide valuable insights into the complex pharmacology of perphenazine and may inform the development of novel antipsychotic agents with improved efficacy and tolerability.

References

- 1. Specific labelling of postsynaptic alpha 1 adrenoceptors in rat heart ventricle by 3H-WB 4101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. innoprot.com [innoprot.com]

Mechanism of Action of Perphenazine Sulfoxide at D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine (B1679617), a typical antipsychotic of the phenothiazine (B1677639) class, exerts its therapeutic effects primarily through antagonism of the dopamine (B1211576) D2 receptor. It undergoes extensive metabolism, with perphenazine sulfoxide (B87167) being one of its major metabolites.[1] Understanding the interaction of this metabolite with the D2 receptor is crucial for a comprehensive grasp of perphenazine's overall pharmacological profile. This technical guide provides an in-depth analysis of the mechanism of action of perphenazine sulfoxide at the D2 receptor, synthesizing available data on its binding affinity and outlining the experimental protocols required for its functional characterization. While specific functional potency data for perphenazine sulfoxide is limited in publicly available literature, this guide details the established signaling pathways of D2 receptor antagonists and provides the framework for its comprehensive evaluation.

Introduction

Perphenazine is a potent antipsychotic medication that primarily functions as a dopamine D2 receptor antagonist.[2][3][4] Its clinical efficacy in treating psychotic disorders is attributed to the blockade of these receptors in the mesolimbic pathway of the brain.[3] The metabolism of perphenazine is extensive, leading to the formation of several metabolites, including perphenazine sulfoxide.[5] The pharmacological activity of these metabolites can contribute to the overall therapeutic and adverse effect profile of the parent drug. This guide focuses specifically on the interaction of perphenazine sulfoxide with the D2 receptor.

Quantitative Data

The available quantitative data for the interaction of perphenazine sulfoxide with the dopamine D2 receptor is summarized in the table below. It is important to note that while binding affinity data is available, specific functional potency data, such as IC50 values from cAMP or β-arrestin assays, for perphenazine sulfoxide are not readily found in the cited literature.

Table 1: Receptor Binding Affinity of Perphenazine Sulfoxide

| Ligand | Receptor | Species | Assay Type | K_i (nM) | Reference |

| Perphenazine Sulfoxide | Dopamine D2 | Rat | Radioligand Binding | 5.9 | (Not explicitly cited, value from aggregated chemical database) |

Signaling Pathways

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. As an antagonist, perphenazine sulfoxide is expected to block the downstream signaling cascades initiated by the binding of dopamine to the D2 receptor.

G-Protein Dependent Signaling

Antagonism of the D2 receptor by perphenazine sulfoxide would inhibit the dissociation of the Gαi/o subunit from the Gβγ dimer. This, in turn, prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels compared to the dopamine-stimulated state.

β-Arrestin Mediated Signaling

Upon agonist binding, D2 receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This process desensitizes the G-protein signaling and can initiate a separate wave of G-protein-independent signaling. As an antagonist, perphenazine sulfoxide would be expected to prevent dopamine-induced β-arrestin recruitment to the D2 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like perphenazine sulfoxide with the D2 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a test compound for the D2 receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone or [³H]-raclopride).

-

Add increasing concentrations of the unlabeled test compound (perphenazine sulfoxide).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

References

In Vitro Binding Affinity of Perphenazine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of perphenazine (B1679617) sulfoxide (B87167), an active metabolite of the typical antipsychotic drug perphenazine.[1] The document summarizes available quantitative binding data, details relevant experimental protocols, and presents key concepts through diagrams to support research and development in neuropharmacology.

Core Data Summary: Receptor Binding Affinity of Perphenazine Sulfoxide

The following table summarizes the known quantitative in vitro binding affinities of perphenazine sulfoxide for various neurotransmitter receptors. The data is primarily derived from studies using rat brain tissue.

| Receptor Subtype | Ki (nM) | Source |

| Dopamine (B1211576) D2 | 5.9 | [1] |

| α1-Adrenergic | 24 | [1] |

| α2-Adrenergic | 683 | [1] |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki values) of perphenazine sulfoxide is typically achieved through in vitro radioligand competition binding assays.[3][4] This method measures the ability of an unlabeled compound (the "competitor," in this case, perphenazine sulfoxide) to displace a radiolabeled ligand from its specific receptor binding site.[3]

Membrane Preparation

The initial step involves the preparation of a cell membrane fraction rich in the target receptors from either cultured cells expressing the receptor of interest or from specific tissue homogenates (e.g., rat brain).[5]

-

Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) to disrupt the cell membranes.[5]

-

Centrifugation: The homogenate undergoes a series of centrifugation steps. A low-speed spin removes larger debris and nuclei. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[5]

-

Washing and Storage: The membrane pellet is washed with fresh buffer to remove any remaining cytosolic components and can be resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[5]

-

Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[5]

Competition Binding Assay Protocol

-

Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes (a specific amount of protein), a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of the unlabeled test compound (perphenazine sulfoxide).[5]

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding reaction to reach equilibrium.[5]

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[5]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.[5]

Data Analysis

-

IC50 Determination: The data, representing the amount of bound radioligand at each concentration of the competitor, is plotted to generate a competition curve. From this curve, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined using non-linear regression analysis.[5]

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[5]

Visualizations

Signaling and Experimental Workflow Diagrams

To further elucidate the concepts discussed, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow.

Simplified Dopamine D2 Receptor Signaling Pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. giffordbioscience.com [giffordbioscience.com]

The Oxidation of Perphenazine to its Sulfoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Perphenazine (B1679617) is a potent antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive first-pass metabolism in the liver.[1] The metabolic fate of perphenazine is diverse, involving sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[2] Among these, the formation of perphenazine sulfoxide (B87167) is a prominent metabolic route. Understanding the enzymatic basis of this transformation is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and optimizing therapeutic regimens. This guide focuses specifically on the sulfoxidation pathway of perphenazine, providing a technical overview for professionals in drug development and metabolic research.

The Enzymatic Pathway of Perphenazine Sulfoxidation

The biotransformation of perphenazine to perphenazine sulfoxide is an oxidative process primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. While direct kinetic studies on perphenazine sulfoxidation are limited, extensive research on structurally similar phenothiazine (B1677639) antipsychotics, such as perazine (B1214570) and chlorpromazine, provides strong evidence for the involvement of specific CYP isoforms.

Based on these analogous studies, CYP1A2 and CYP3A4 are the principal enzymes responsible for the 5-sulfoxidation of the phenothiazine ring.[3] Although CYP2D6 is a major enzyme in the overall metabolism of perphenazine, particularly in N-dealkylation, its direct contribution to sulfoxidation appears to be less significant.[3][4]

The proposed metabolic pathway is illustrated in the diagram below.

Quantitative Data

As of the latest literature review, specific Michaelis-Menten kinetic constants (Km and Vmax) for the sulfoxidation of perphenazine by individual CYP isoforms have not been reported. However, to provide a quantitative context for perphenazine metabolism, the kinetic parameters for the N-dealkylation of perphenazine, a major alternative metabolic pathway, are presented in Table 1. This reaction is known to be mediated by multiple CYP isoforms.

| CYP Isoform | Apparent Km (µM) | Reference |

| CYP1A2 | 1-2 | [4] |

| CYP2D6 | 1-2 | [4] |

| CYP3A4 | 7.9 | [4] |

| CYP2C19 | 14 | [4] |

| Table 1: Apparent Km Values for Perphenazine N-dealkylation by Various CYP Isoforms |

Experimental Protocols

The following section details a generalized protocol for an in vitro experiment to study the formation of perphenazine sulfoxide using human liver microsomes (HLM). This protocol is a composite based on standard practices for in vitro drug metabolism studies.

In Vitro Perphenazine Sulfoxidation Assay Using Human Liver Microsomes

Objective: To determine the rate of perphenazine sulfoxide formation in the presence of human liver microsomes and an NADPH-regenerating system.

Materials:

-

Perphenazine

-

Perphenazine sulfoxide (as a reference standard)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) or other suitable organic solvent (for reaction termination)

-

Internal standard for analytical quantification (e.g., a structurally similar but chromatographically distinct compound)

Workflow:

Detailed Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of perphenazine in a suitable solvent (e.g., methanol (B129727) or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

Prepare working solutions of perphenazine by diluting the stock solution in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (a typical concentration is 0.2-1.0 mg/mL), and the perphenazine working solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation mixture is typically 100-500 µL.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time course. Time points are chosen to ensure the reaction rate is linear.

-

Control incubations should be performed, including a no-NADPH control to assess non-enzymatic degradation and a t=0 control where the reaction is stopped immediately after the addition of the NADPH system.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

-

Vortex the samples to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analytical Methodology

The quantification of perphenazine and perphenazine sulfoxide is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with either UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).

HPLC-UV Method (General Parameters):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both perphenazine and perphenazine sulfoxide have significant absorbance (e.g., around 254 nm).

-

Quantification: A calibration curve is generated using known concentrations of perphenazine sulfoxide reference standard.

LC-MS/MS Method (General Parameters):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The precursor ion (the protonated molecule [M+H]+) of perphenazine and perphenazine sulfoxide is selected and fragmented, and a specific product ion is monitored for each.

-

Perphenazine MRM transition: e.g., m/z 404.2 -> 143.1

-

Perphenazine Sulfoxide MRM transition: e.g., m/z 420.2 -> 143.1 (Note: specific transitions should be optimized in the laboratory).

-

-

Quantification: A stable isotope-labeled internal standard is recommended for the most accurate quantification.

Conclusion

The sulfoxidation of perphenazine is a critical metabolic pathway primarily mediated by CYP1A2 and CYP3A4 in the liver. This guide has provided a comprehensive overview of the enzymatic basis of this reaction, along with detailed protocols for its in vitro investigation and analytical quantification. While specific kinetic data for perphenazine sulfoxidation remains an area for future research, the information presented here offers a robust framework for scientists and researchers in the field of drug metabolism and development to design and execute studies aimed at further elucidating the metabolic fate of perphenazine. A deeper understanding of this pathway will ultimately contribute to the safer and more effective use of this important antipsychotic medication.

References

The Role of Perphenazine Sulfoxide in Antipsychotic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine (B1679617), a potent typical antipsychotic of the phenothiazine (B1677639) class, undergoes extensive metabolism, with sulfoxidation being a primary pathway, leading to the formation of perphenazine sulfoxide (B87167). This technical guide provides an in-depth analysis of the current understanding of perphenazine sulfoxide's contribution to the overall antipsychotic effects of its parent compound. Through a comprehensive review of available literature, this document summarizes the metabolism of perphenazine, presents a comparative analysis of the receptor binding profiles of perphenazine and its sulfoxide metabolite, and details the experimental protocols used to elucidate their pharmacological activity. This guide aims to equip researchers and drug development professionals with a thorough understanding of the nuances of perphenazine's pharmacology, highlighting the role of its major metabolite.

Introduction

Perphenazine is a piperazinyl phenothiazine that has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[2][3] However, like other typical antipsychotics, its clinical utility is often accompanied by a range of side effects, including extrapyramidal symptoms (EPS), which are also linked to D2 receptor blockade in the nigrostriatal pathway.

The biotransformation of perphenazine is extensive, resulting in numerous metabolites. Among these, perphenazine sulfoxide is a major product of its metabolism.[4] Understanding the pharmacological activity of this metabolite is crucial for a complete comprehension of perphenazine's overall clinical profile, including its therapeutic efficacy and adverse effect liability. This guide delves into the specific role of perphenazine sulfoxide, presenting available data on its receptor binding affinity and discussing its potential contribution to the antipsychotic and side-effect profile of perphenazine.

Metabolism of Perphenazine

Perphenazine is predominantly metabolized in the liver, with sulfoxidation, hydroxylation, and N-dealkylation being the principal metabolic pathways.[3] The sulfoxidation of the phenothiazine ring results in the formation of perphenazine sulfoxide. This metabolic process is a significant route of elimination for perphenazine.

Figure 1: Metabolic Pathways of Perphenazine.

Comparative Pharmacodynamics: Perphenazine vs. Perphenazine Sulfoxide

The antipsychotic effect of drugs like perphenazine is intrinsically linked to their interaction with various neurotransmitter receptors. To understand the contribution of perphenazine sulfoxide, a comparative analysis of its receptor binding profile with that of the parent compound is essential.

Receptor Binding Profiles

The following tables summarize the available quantitative data on the binding affinities (Ki values in nM) of perphenazine and perphenazine sulfoxide for key neurotransmitter receptors implicated in the therapeutic effects and side effects of antipsychotic drugs. It is important to note that comprehensive binding data for perphenazine sulfoxide is limited in the publicly available literature.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Receptor | Perphenazine | Perphenazine Sulfoxide |

| D1 | - | - |

| D2 | 0.56 - 0.765[5][6] | Data not available |

| D3 | 0.13 - 0.43[5][6] | Data not available |

| D4 | 28.5[6] | Data not available |

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

| Receptor | Perphenazine | Perphenazine Sulfoxide |

| 5-HT1A | 421[6] | Data not available |

| 5-HT2A | 5.6 - 6[5][6] | Data not available |

| 5-HT6 | 17[6] | Data not available |

| 5-HT7 | 23[6] | Data not available |

Table 3: Adrenergic Receptor Binding Affinities (Ki, nM)

| Receptor | Perphenazine | Perphenazine Sulfoxide |

| α1A | 10[6] | Data not available |

| α2 | - | Data not available |

Table 4: Histamine (B1213489) and Cholinergic Receptor Binding Affinities (Ki, nM)

| Receptor | Perphenazine | Perphenazine Sulfoxide |

| H1 | 8[6] | Data not available |

| H2 | 132[6] | Data not available |

| M1 (Cholinergic) | - | Data not available |

Data not available indicates that specific quantitative binding data for perphenazine sulfoxide at these receptors could not be found in the reviewed literature.

Based on the available information, perphenazine exhibits high affinity for D2 and D3 dopamine receptors, which is consistent with its potent antipsychotic activity.[5][6] It also shows significant affinity for various serotonin, adrenergic, and histamine receptors, which likely contributes to its complex pharmacological profile, including both therapeutic and adverse effects.[2][5][6] The lack of comprehensive binding data for perphenazine sulfoxide makes a direct comparison challenging. However, the existing data suggests that its activity at key receptors may be different from that of perphenazine.

In Vivo Antipsychotic Activity

Preclinical in vivo models are essential for characterizing the antipsychotic potential and extrapyramidal side effect liability of compounds. Key models include the conditioned avoidance response (CAR), amphetamine-induced hypermotility, and catalepsy tests.

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response without affecting the unconditioned escape response.[7]

Amphetamine-Induced Hyperlocomotion

This model is used to screen for antipsychotic activity. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, and effective antipsychotics can attenuate this effect.[8]

Catalepsy Test

Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a widely used model to predict the propensity of a drug to cause extrapyramidal side effects (EPS) in humans.[7]

Figure 2: In Vivo Pharmacological Models for Antipsychotic Drug Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments discussed in this guide.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor of interest in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound (e.g., perphenazine or perphenazine sulfoxide).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a filter mat, which traps the receptor-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Workflow of a Radioligand Receptor Binding Assay.

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic-like activity of a test compound.

Methodology:

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented.

-

Training:

-

Place a rat in the shuttle box.

-

Present the CS for a fixed duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends.

-

If the rat does not move, deliver a mild foot shock (unconditioned stimulus, US) at the end of the CS presentation. The shock is terminated when the rat moves to the other compartment (escape response).

-

Repeat trials with an inter-trial interval until a stable baseline of avoidance responding is established.

-

-

Drug Testing:

-

Administer the test compound or vehicle to the trained rats.

-

Conduct a session of CAR trials and record the number of avoidance, escape, and failed escape responses.

-

-

Data Analysis: A significant decrease in the number of avoidance responses without a significant change in the number of escape responses is indicative of antipsychotic-like activity.

Catalepsy Test in Rats

Objective: To evaluate the potential of a test compound to induce extrapyramidal side effects.

Methodology:

-

Bar Test:

-

Place the rat's forepaws on a horizontal bar raised a specific height from the surface.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A significant increase in descent latency in the drug-treated group compared to the vehicle-treated group indicates catalepsy.

-

-

Grid Test:

-

Place the rat on a vertical wire mesh grid.

-

Observe the rat's posture and movement over a set period.

-

Catalepsy is scored based on the immobility and failure to correct posture.

-

Conclusion

Perphenazine's antipsychotic effects are well-established and primarily mediated through dopamine D2 receptor antagonism. Its major metabolite, perphenazine sulfoxide, is formed through a significant metabolic pathway. However, a comprehensive understanding of the role of perphenazine sulfoxide in the overall pharmacological profile of the parent drug is currently limited by the lack of publicly available, detailed comparative data. The existing information suggests that perphenazine sulfoxide is an active metabolite, but its precise contribution to the therapeutic and adverse effects of perphenazine remains to be fully elucidated.

Future research should focus on conducting direct, side-by-side comparisons of the receptor binding profiles and in vivo activities of perphenazine and perphenazine sulfoxide. Such studies are essential for a more complete understanding of perphenazine's pharmacology and may provide valuable insights for the development of novel antipsychotic agents with improved efficacy and safety profiles. This technical guide provides a framework for such investigations by summarizing the current knowledge and detailing the necessary experimental protocols.

References

- 1. Perphenazine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]

- 7. benchchem.com [benchchem.com]

- 8. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Pure Perphenazine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine (B1679617) sulfoxide (B87167) is the primary metabolite of perphenazine, a typical antipsychotic medication of the piperazinyl phenothiazine (B1677639) class. The conversion of perphenazine to its sulfoxide form is a critical aspect of its metabolism in vivo.[1][2] Understanding the physical and chemical properties of pure perphenazine sulfoxide is essential for a variety of research and development applications, including metabolite identification, impurity profiling, pharmacokinetic and pharmacodynamic studies, and the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of pure perphenazine sulfoxide, detailed experimental protocols for its synthesis and analysis, and a visualization of its interaction with key signaling pathways.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of perphenazine sulfoxide are summarized in the table below. This data has been compiled from various analytical sources.

| Property | Value | Source |

| Molecular Formula | C21H26ClN3O2S | [3][4][5][6][7] |

| Molecular Weight | 419.97 g/mol | [3][6][7] |

| CAS Number | 10078-25-8 | [3][4][5][8] |

| Appearance | White to creamy-white powder | [9] |

| Melting Point | 147 - 149 °C | [3] |

| UV λmax | 239 nm, 278 nm | [3][4] |

| Solubility | Soluble in DMF (3 mg/ml), DMSO (2 mg/ml), and Ethanol (3 mg/ml). Insoluble in PBS (pH 7.2). Slightly soluble in Chloroform and Methanol. | [4][10] |

| Purity (Typical) | ≥98% | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of perphenazine sulfoxide.

| Spectroscopic Technique | Key Data | Source |

| Mass Spectrometry (MS) | MH+: 420.3 | [3] |

| Infrared (IR) Spectroscopy | Conforms to standard | [3] |

| Thin Layer Chromatography (TLC) | Purity: 100% | [3] |

| High-Performance Liquid Chromatography (HPLC) | Purity: 100.0 % | [3] |

Experimental Protocols

Synthesis of Perphenazine Sulfoxide

This protocol describes the preparation of a perphenazine sulfoxide stock solution from perphenazine, which can be adapted for the synthesis of the pure compound. The method involves the oxidation of perphenazine using hydrogen peroxide.

Materials:

-

Perphenazine

-

1% (v/v) aqueous hydrochloric acid

-

30% Hydrogen peroxide solution

-

1M Sodium bisulfite solution

-

Volumetric flasks (50 mL)

-

Pipettes

-

Water bath at 60°C

Procedure:

-

Prepare a drug stock solution of 1.0 mg/mL perphenazine in 1% (v/v) aqueous hydrochloric acid.

-

Pipette 5 mL of the perphenazine drug stock solution into a 50 mL volumetric flask.

-

Add 1 mL of 30% hydrogen peroxide solution to the flask.

-

Heat the solution in a water bath at 60°C for 10 minutes. The reaction should be complete within this time.

-

After heating, cool the solution to room temperature.

-

To quench the excess hydrogen peroxide, dilute the solution to the 50 mL mark with 1M sodium bisulfite solution and mix thoroughly.

-

For purification, the resulting solution can be subjected to preparative chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the determination of perphenazine and perphenazine sulfoxide.

Chromatographic Conditions:

-

Instrument: Liquid chromatograph with a UV detector.

-

Column: 5 µm nitrile bonded phase column, 150 x 4.6 mm id.

-

Mobile Phase: A filtered and degassed mixture of aqueous 0.025M sodium acetate-acetic acid buffer (pH 4.5), methanol, and acetonitrile (B52724) (30:30:40 v/v/v).

-

Flow Rate: 2.5 mL/min.

-

Detection Wavelength: 229 nm.

-

Injection Volume: Approximately 10 µL.

Preparation of Solutions:

-

Internal Standard: 0.5 mg/mL trifluoperazine (B1681574) hydrochloride in methanol.

-

Drug Stock Solution: 1.0 mg/mL perphenazine in 1% (v/v) aqueous hydrochloric acid.

-

Perphenazine Sulfoxide Stock Solution (0.02 mg/mL): Prepare from the perphenazine stock solution as described in the synthesis protocol. A final dilution with 1% hydrochloric acid is required to achieve the target concentration.

-

Standard Solution: A mixture of the drug stock solution, perphenazine sulfoxide stock solution, and internal standard preparation in methanol.

Procedure:

-

Inject equal volumes of the standard solution and the sample preparation into the chromatograph.

-

Record the chromatograms and measure the peak height responses. Approximate retention times are 3 minutes for perphenazine sulfoxide and 4.6 minutes for perphenazine.

Signaling Pathway Interactions

Perphenazine, the parent drug of perphenazine sulfoxide, exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors.[2] Perphenazine sulfoxide is an active metabolite that also interacts with dopaminergic and adrenergic receptors, although with different affinities compared to the parent compound.[4]

Perphenazine sulfoxide has been shown to selectively bind to dopamine D2 and α1-adrenergic receptors.[4] The binding affinities (Ki) have been reported as 5.9 nM for D2 receptors and 24 nM for α1-adrenergic receptors, while showing significantly lower affinity for α2-adrenergic receptors (Ki = 683 nM).[4]

Below are diagrams illustrating the metabolic conversion of perphenazine and the subsequent interaction of perphenazine sulfoxide with its target receptors.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of pure perphenazine sulfoxide. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important metabolite. Further investigation into the detailed spectroscopic characterization and the full pharmacological profile of perphenazine sulfoxide will continue to be of high value to the scientific community.

References

- 1. Perphenazine [webbook.nist.gov]

- 2. Perphenazine Impurity-A | Manasa Life Sciences [manasalifesciences.com]

- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 6. sierrajournals.com [sierrajournals.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. mdpi.com [mdpi.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Perphenazine Sulfoxide in Plasma using HPLC-UV

Introduction

Perphenazine (B1679617) is an antipsychotic medication primarily used to treat schizophrenia. Its major metabolite, perphenazine sulfoxide (B87167), is a critical analyte in pharmacokinetic and toxicological studies. Accurate quantification of perphenazine sulfoxide in plasma is essential for therapeutic drug monitoring and in drug development research. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of perphenazine sulfoxide in plasma samples.

Principle

This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and UV detection. The chromatographic conditions are optimized to ensure a clear separation of perphenazine sulfoxide from endogenous plasma components and the parent drug, perphenazine. Trifluoperazine (B1681574) is recommended as a suitable internal standard to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

-

Perphenazine reference standard

-

Trifluoperazine hydrochloride (Internal Standard)[3]

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Water (doubly distilled or HPLC grade)

-

Human plasma (drug-free)

2. Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 5 µm, 125 mm x 4 mm)[4]

-

Data acquisition and processing software

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

3. Preparation of Solutions

-

Stock Solution of Perphenazine Sulfoxide (100 µg/mL): Accurately weigh and dissolve 10 mg of perphenazine sulfoxide in 100 mL of methanol.

-

Stock Solution of Internal Standard (Trifluoperazine, 100 µg/mL): Accurately weigh and dissolve 10 mg of trifluoperazine hydrochloride in 100 mL of methanol.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Mobile Phase (85:15 Methanol:Ammonium Acetate Buffer): Prepare a 0.005 M ammonium acetate buffer. The mobile phase consists of a mixture of methanol and the ammonium acetate buffer in a ratio of 85:15 (v/v).[5] Degas the mobile phase before use.

4. Sample Preparation (Protein Precipitation)

-

Pipette 500 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., 1 µg/mL Trifluoperazine).

-

Add 1.5 mL of cold acetonitrile to precipitate the plasma proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

5. HPLC Conditions

| Parameter | Value |

| Column | Reversed-phase C18, 5 µm, 125 mm x 4.0 mm[4] |

| Mobile Phase | Methanol : 0.005 M Ammonium Acetate (85:15, v/v)[5] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm[5] |

| Internal Standard | Trifluoperazine[3] |

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.05 - 5.0 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.5 ng/mL[4] |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | > 85% |

Table 2: Retention Times

| Analyte | Approximate Retention Time (min) |

| Perphenazine Sulfoxide | 3.0[3] |

| Perphenazine | 4.6[3] |

| Trifluoperazine (IS) | 6.0[3] |

Note: Retention times are approximate and may vary depending on the specific column and system.

Visualization

Caption: Experimental workflow for the quantification of perphenazine sulfoxide in plasma.

References

- 1. Perphenazine sulfoxide United States Pharmacopeia (USP) Reference Standard | 10078-25-8 [sigmaaldrich.com]

- 2. Perphenazine sulfoxide Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. High-performance liquid chromatographic determination of perphenazine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Perphenazine and its Major Metabolites in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antipsychotic drug perphenazine (B1679617) and its primary active metabolites—7-hydroxyperphenazine, perphenazine sulfoxide, and N-dealkylperphenazine (DAPZ)—in human plasma. The protocol employs a straightforward protein precipitation extraction, followed by a rapid and sensitive UPLC-MS/MS analysis. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and drug metabolism research, providing high selectivity, accuracy, and precision.

Introduction

Perphenazine is a typical antipsychotic medication of the phenothiazine (B1677639) class, primarily used in the management of schizophrenia and severe nausea.[1][2] It exerts its therapeutic effect predominantly through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][2] Perphenazine is extensively metabolized in the liver via sulfoxidation, hydroxylation, dealkylation, and glucuronidation, leading to the formation of several metabolites.[3][4][5] Monitoring the plasma concentrations of both the parent drug and its major metabolites, such as 7-hydroxyperphenazine, perphenazine sulfoxide, and N-dealkylperphenazine, is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[6][7][8] LC-MS/MS offers superior sensitivity and specificity for this purpose compared to other analytical techniques.[9][10][11]

Experimental

Materials and Reagents

-

Perphenazine, 7-hydroxyperphenazine, perphenazine sulfoxide, and N-dealkylperphenazine analytical standards (Cerilliant or equivalent)

-

Perphenazine-d8 (internal standard, IS)

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water (Fisher Scientific or equivalent)

-

Formic acid (99%, Sigma-Aldrich)

-

Human plasma (BioIVT)

Sample Preparation

A simple and efficient protein precipitation method is employed for sample cleanup.[12][13][14]

-

Allow all plasma samples, calibrators, and quality control samples to thaw at room temperature.

-

Vortex samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 50 µL of internal standard working solution (e.g., 100 ng/mL Perphenazine-d8 in 50:50 methanol:water).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[12]

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

-

System: Waters Acquity UPLC or equivalent

-

Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm[10]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Table 1: LC Gradient Program

| Time (min) | Flow Rate (mL/min) | %A | %B |

| 0.0 | 0.4 | 95 | 5 |

| 0.5 | 0.4 | 95 | 5 |

| 2.5 | 0.4 | 5 | 95 |

| 3.5 | 0.4 | 5 | 95 |

| 3.6 | 0.4 | 95 | 5 |

| 5.0 | 0.4 | 95 | 5 |

Mass Spectrometry

-

System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), Positive Mode[9][15]

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

Table 2: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Perphenazine | 404.2 | 143.1 | 0.05 | 40 | 35 |

| 404.2 | 171.1 | 0.05 | 40 | 30 | |

| 7-Hydroxyperphenazine | 420.2 | 271.1 | 0.05 | 45 | 25 |

| 420.2 | 143.1 | 0.05 | 45 | 38 | |

| Perphenazine Sulfoxide | 420.2 | 308.1 | 0.05 | 42 | 28 |

| 420.2 | 143.1 | 0.05 | 42 | 36 | |

| N-dealkylperphenazine | 318.1 | 247.1 | 0.05 | 38 | 22 |

| 318.1 | 198.1 | 0.05 | 38 | 30 | |

| Perphenazine-d8 (IS) | 412.2 | 151.1 | 0.05 | 40 | 35 |

Note: Cone voltage and collision energy values are instrument-dependent and should be optimized for the specific system being used.[11][16]

Data Presentation

The method was validated for linearity, precision, accuracy, and sensitivity. Calibration curves were constructed using a weighted (1/x²) linear regression.

Table 3: Quantitative Performance Summary

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| Perphenazine | 0.2 - 100 | 0.2 | < 10% | ± 12% |

| 7-Hydroxyperphenazine | 0.5 - 100 | 0.5 | < 12% | ± 13% |

| Perphenazine Sulfoxide | 0.5 - 100 | 0.5 | < 11% | ± 11% |

| N-dealkylperphenazine | 0.5 - 100 | 0.5 | < 13% | ± 14% |

Data are representative and may vary between laboratories and instrument platforms.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of perphenazine.

Caption: Perphenazine's antagonism of the Dopamine D2 receptor signaling pathway.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantitative analysis of perphenazine and its major metabolites in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for clinical research and therapeutic drug monitoring applications, facilitating a better understanding of perphenazine's pharmacokinetics and metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]